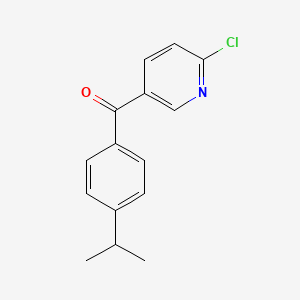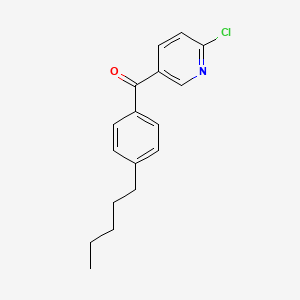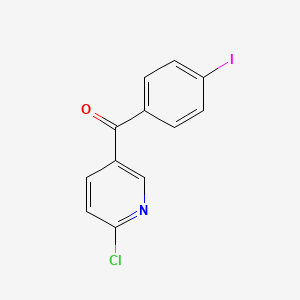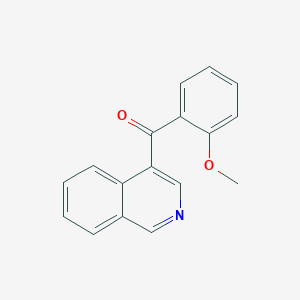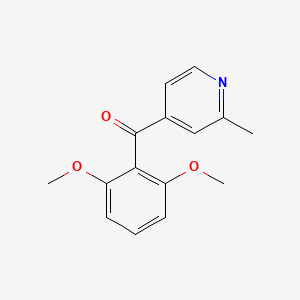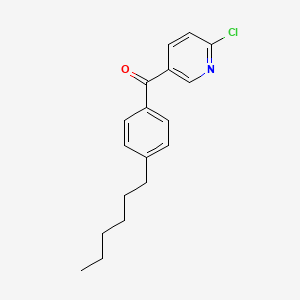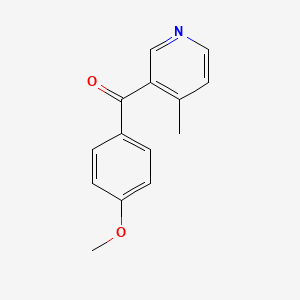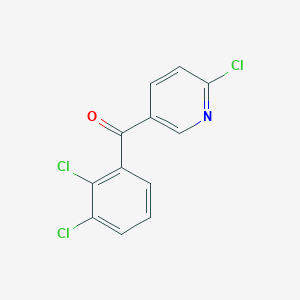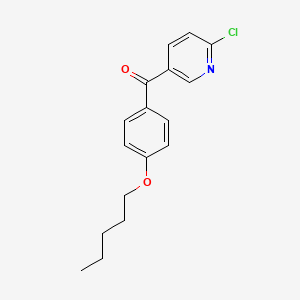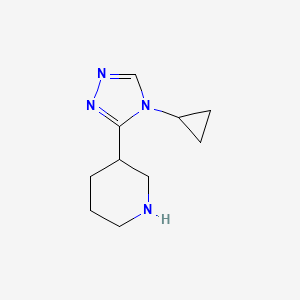
3-(4-环丙基-4H-1,2,4-三唑-3-基)哌啶
描述
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
科学研究应用
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent, antiviral, and antibacterial properties.
Agriculture: The compound has been studied for its use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: Its unique chemical structure makes it suitable for use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, leading to various pharmacological effects . This suggests that 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of pharmacological activities associated with 1,2,4-triazole derivatives , it’s likely that multiple pathways could be affected.
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds can potentially improve their pharmacokinetic properties .
Result of Action
Based on the known effects of similar 1,2,4-triazole derivatives, it’s possible that this compound could have a range of effects depending on the specific targets it interacts with .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine typically involves the following steps:
Formation of 4-cyclopropyl-4H-1,2,4-triazole: This can be achieved by reacting hydrazine with cyclopropyl carboxylic acid or its derivatives under acidic conditions.
Piperidine Addition: The resulting triazole is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
化学反应分析
Types of Reactions: 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides or other suitable electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and heat.
Reduction: LiAlH4, NaBH4, and anhydrous ether.
Substitution: Alkyl halides, polar aprotic solvents, and elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine can be compared with other triazole derivatives, such as:
4H-1,2,4-triazol-3-yl cycloalkanols: These compounds are known for their antitubercular properties.
1,2,4-triazole derivatives: These compounds have been studied for their anticancer and antiviral activities.
Uniqueness: What sets 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine apart from other similar compounds is its specific structural features, such as the presence of the cyclopropyl group, which can influence its biological activity and chemical reactivity.
Conclusion
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable candidate for further research and development.
属性
IUPAC Name |
3-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-8(6-11-5-1)10-13-12-7-14(10)9-3-4-9/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGLYLGPFQJIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CN2C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




